
Methyl (13S)-13-methylpentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (13S)-13-methylpentadecanoate is an organic compound belonging to the class of fatty acid esters It is a methyl ester derivative of 13-methylpentadecanoic acid, characterized by a long hydrocarbon chain with a methyl group at the 13th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (13S)-13-methylpentadecanoate typically involves the esterification of 13-methylpentadecanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (13S)-13-methylpentadecanoate can undergo various chemical reactions, including:
Oxidation: The methyl group at the 13th carbon can be oxidized to form a carboxyl group, resulting in the formation of 13-methylpentadecanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 13-methylpentadecanoic acid.
Reduction: 13-methylpentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (13S)-13-methylpentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty lubricants.
Wirkmechanismus
The mechanism of action of Methyl (13S)-13-methylpentadecanoate involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes such as lipases, leading to the production of bioactive metabolites that modulate various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl palmitate: A methyl ester of palmitic acid, commonly found in natural fats and oils.
Methyl stearate: A methyl ester of stearic acid, used in cosmetics and as a lubricant.
Methyl oleate: A methyl ester of oleic acid, used in biodiesel production and as a surfactant.
Uniqueness
Methyl (13S)-13-methylpentadecanoate is unique due to the presence of a methyl group at the 13th carbon position, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological systems, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
900520-98-1 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
methyl (13S)-13-methylpentadecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3/t16-/m0/s1 |
InChI-Schlüssel |
FRGDXZRZDAJTOU-INIZCTEOSA-N |
Isomerische SMILES |
CC[C@H](C)CCCCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCC(C)CCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



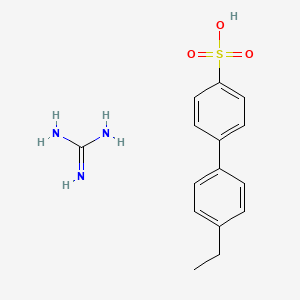
![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)

![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
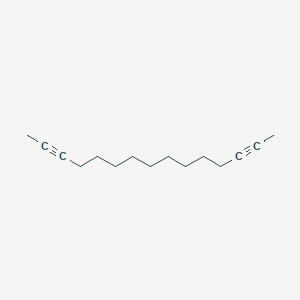
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
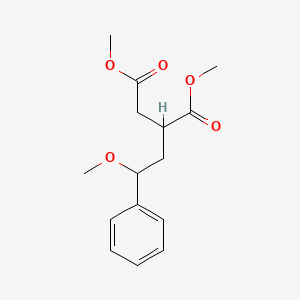
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
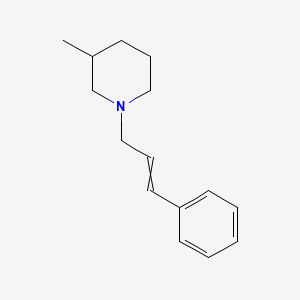
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)
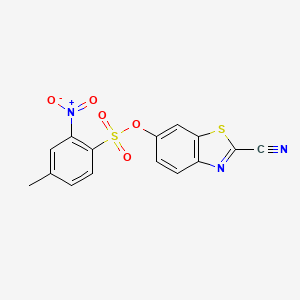

![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
